D-Allose-d1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose-d1 can be synthesized chemically through the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-D-ribo-hexofuranose . these methods are often inefficient and produce toxic by-products .
Industrial Production Methods: Biotechnological production methods have been developed to overcome the limitations of chemical synthesis. This compound can be produced from D-psicose using enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These methods are more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: D-Allose-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or bromine water to form D-allonic acid.
Substitution: Substitution reactions can occur with halogens or other functional groups under appropriate conditions.
Major Products:
Oxidation: D-allonic acid
Reduction: D-allitol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
D-Allose-d1 has a wide range of applications in scientific research, including:
Mechanism of Action
D-Allose-d1 exerts its effects through various molecular pathways:
Reactive Oxygen Species Regulation: Competes with D-glucose in the mitochondria to inhibit reactive oxygen species formation.
Cell Cycle Arrest: Induces cell cycle arrest in cancer cells, preventing their proliferation.
Metabolic Reprogramming: Alters metabolic pathways to reduce oxidative stress and inflammation.
Autophagy and Apoptosis: Promotes autophagy and apoptosis in cancer cells, enhancing the effectiveness of radiotherapy and chemotherapy.
Comparison with Similar Compounds
D-Allose-d1 is unique among rare sugars due to its specific health benefits and applications. Similar compounds include:
D-Allulose: An aldose-ketose isomer of this compound with similar low-calorie and non-toxic properties.
D-Tagatose: Another rare sugar with potential health benefits, including anti-diabetic and anti-obesity effects.
D-Sorbose: Known for its use in the synthesis of vitamin C and other pharmaceuticals.
This compound stands out due to its diverse physiological functions and potential therapeutic applications, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5D |
InChI Key |
GZCGUPFRVQAUEE-WSVZDRBMSA-N |
Isomeric SMILES |
[2H][C@]([C@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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